Product packaging for 3'-Fluoro-4'-methoxy-4-acetylbiphenyl(Cat. No.:CAS No. 106291-24-1)

3'-Fluoro-4'-methoxy-4-acetylbiphenyl

Cat. No.: B3079233
CAS No.: 106291-24-1
M. Wt: 244.26 g/mol
InChI Key: OLQMZOJTNRZQMI-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-methoxy-4-acetylbiphenyl is a sophisticated biphenyl derivative designed for advanced research and development applications. This compound features a strategic molecular architecture, combining fluorine and methoxy substituents on one phenyl ring with an acetyl group on the other. This structure makes it a valuable intermediate in organic synthesis, particularly in the exploration of new Active Pharmaceutical Ingredients (APIs) for pharmaceutical research . Its potential applications also extend to the field of materials science, where it could be used as a building block for the synthesis of specialty polymers and fine chemicals . The fluorine atom is known to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which can be crucial for optimizing the performance of lead compounds in drug discovery . Similarly, the acetyl group offers a reactive handle for further chemical transformations, enabling researchers to create a diverse array of complex molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is provided with comprehensive analytical documentation, such as HPLC and NMR data, to ensure batch-to-batch consistency and support the demanding requirements of scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13FO2 B3079233 3'-Fluoro-4'-methoxy-4-acetylbiphenyl CAS No. 106291-24-1

Properties

IUPAC Name

1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQMZOJTNRZQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219124
Record name 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106291-24-1
Record name 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106291-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Fluoro-4’-methoxy-4-acetylbiphenyl can be synthesized through a Friedel-Crafts acylation reaction. The typical synthetic route involves the reaction of 3’-fluoro-4’-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Reaction Conditions:

    Reagents: 3’-Fluoro-4’-methoxybiphenyl, acetyl chloride, aluminum chloride

    Solvent: Dichloromethane or another suitable non-polar solvent

    Temperature: 0°C to room temperature

    Time: 2-4 hours

Industrial Production Methods

Industrial production of 3’-fluoro-4’-methoxy-4-acetylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Acetyl Group Reactivity

The acetyl moiety at the 4-position is susceptible to:

  • Nucleophilic Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form secondary alcohols.

  • Reduction : Hydrogenation with NaBH₄ or catalytic hydrogenation (H₂/Pd-C) yields 4-(1-hydroxyethyl)biphenyl derivatives .

  • Condensation Reactions : Forms Schiff bases with primary amines (e.g., NH₂R), useful in coordination chemistry .

Methoxy and Fluoro Substituents

  • Methoxy Group : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the ortho/para positions.

  • Fluoro Group : Enhances electron-withdrawing effects, directing further substitutions meta to itself .

Palladium-Catalyzed Functionalization

The biphenyl scaffold can undergo further derivatization via C–H activation :

  • Arylation : Using aryl iodides and Pd(OAc)₂/KOt-Bu in benzene at 100°C, the acetyl group acts as a directing group for regioselective C–H bond functionalization .

Reaction Conditions Outcome
Direct arylationPd(OAc)₂, KOt-Bu, 100°C, 12 h4-Acetyl-3'-fluoro-4'-methoxy-2-aryl biphenyl

Stability and Side Reactions

  • Acetyl Hydrolysis : Prolonged exposure to acidic/basic aqueous conditions may hydrolyze the acetyl group to a carboxylic acid.

  • Radical Pathways : Under strong basic conditions (e.g., KOt-Bu), aryl radical intermediates may form, leading to undesired dimerization/byproducts .

Scientific Research Applications

3’-Fluoro-4’-methoxy-4-acetylbiphenyl has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-fluoro-4’-methoxy-4-acetylbiphenyl depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity due to its electron-withdrawing properties. The methoxy and acetyl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
3'-Fluoro-4'-methoxyacetophenone C₉H₉FO₂ 168.16 Acetyl, 3'-F, 4'-OMe 455-91-4
2'-Fluoro-4'-methoxyacetophenone C₉H₉FO₂ 168.16 Acetyl, 2'-F, 4'-OMe 74457-86-6
3'-Fluoro-4'-hydroxyacetophenone C₈H₇FO₂ 154.14 Acetyl, 3'-F, 4'-OH 403-14-5
3'-FLUORO-4'-METHOXY-BIPHENYL-4-CARBONITRILE C₁₄H₁₀FNO 227.23 Biphenyl, 3'-F, 4'-OMe, 4-CN N/A
4-BIPHENYL-(3'-METHOXY)ACETIC ACID C₁₅H₁₄O₃ 242.27 Biphenyl, 3'-OMe, 4-CH₂COOH 669713-73-9

Key Observations :

  • Substituent Position: The position of fluorine (2' vs. 3') significantly alters electronic properties. For example, 3'-fluoro-4'-methoxyacetophenone has a higher boiling point (420.70 K at 2.70 kPa) compared to ortho-substituted analogs due to reduced steric hindrance .

Key Observations :

  • The 3’-fluoro-4’-methoxyphenylmethyl substituent in compound 10g demonstrated enhanced antiproliferative activity, highlighting the importance of fluorine and methoxy groups in modulating tubulin polymerization .
  • Biphenyl derivatives with acetic acid groups (e.g., 4-BIPHENYL-(3'-METHOXY)ACETIC ACID) may target different pathways, such as cyclooxygenase inhibition, compared to acetyl-substituted analogs .

Key Observations :

  • Fluorinated acetophenones generally exhibit moderate irritation risks (skin, eyes, respiratory system) .
  • The acetyl group in 3'-fluoro-4'-methoxyacetophenone contributes to its crystalline powder form and stability at ambient storage .

Biological Activity

3'-Fluoro-4'-methoxy-4-acetylbiphenyl, with the CAS number 106291-24-1, is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15FO2\text{C}_{16}\text{H}_{15}\text{F}\text{O}_2

This compound features a fluorine atom at the 3' position and a methoxy group at the 4' position, along with an acetyl group at the 4 position of one of the biphenyl rings. These functional groups are critical in determining its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially leading to therapeutic effects against various diseases.
  • Antimicrobial Action : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or interfering with nucleic acid synthesis.
  • Anticancer Properties : There is evidence indicating that this biphenyl derivative may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further anticancer research.

Research Findings and Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities of Biphenyl Derivatives

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of cell wall synthesis
2-ChloroacetophenoneAnticancerInduction of apoptosis in cancer cells
Sikokianin AAntifungalInhibition of mitosis in fungal cells
4-Fluoro-4'-methoxybiphenylAntimicrobialInterference with nucleic acid synthesis

Case Study: Anticancer Activity

In a study investigating various biphenyl derivatives, including this compound, researchers utilized the MTT assay to assess cytotoxicity against the A549 human lung cancer cell line. Results indicated significant cytotoxic effects, suggesting potential for development as an anticancer agent .

Antimicrobial Activity Insights

Research into antimicrobial properties revealed that biphenyl derivatives can act on resistant strains of bacteria by targeting essential enzymatic pathways involved in cell wall biosynthesis. The specific mechanisms may include inhibition of DNA gyrase or interference with protein synthesis pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-Fluoro-4'-methoxy-4-acetylbiphenyl, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of fluorinated biphenyl derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) followed by selective functionalization. For the acetyl group, Friedel-Crafts acylation under controlled conditions (e.g., using AlCl₃ as a catalyst in anhydrous dichloromethane) is effective. Yield optimization may involve temperature modulation (0–5°C to prevent side reactions) and stoichiometric adjustments of the acylating agent . Purity can be enhanced via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, acetyl at δ 2.6 ppm for CH₃ and ~200 ppm for C=O in ¹³C). ¹⁹F NMR identifies fluorine environments (e.g., para-fluoro substituents resonate at ~-110 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₂FO₃: calc. 268.0845).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in biochemical interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies for nucleophilic/electrophilic sites). Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins (e.g., kinesin-5 for anti-cancer studies). Parameters like LogP (~3.4, similar to analogs in ) and polar surface area (17.07 Ų) predict membrane permeability and bioavailability .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points) of fluorinated acetophenone derivatives?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Techniques include:

  • DSC/TGA : Differentiates polymorphs via thermal behavior (e.g., sharp vs. broad endotherms).
  • HPLC-MS : Quantifies purity (>98% by area normalization) and identifies co-eluting impurities .
  • Recrystallization : Solvent screening (e.g., ethanol/water vs. acetonitrile) isolates stable crystalline forms .

Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In Suzuki couplings, fluorine enhances oxidative addition rates with Pd catalysts (e.g., Pd(PPh₃)₄). Kinetic studies under inert atmospheres (N₂/Ar) minimize side reactions, while substituent Hammett constants (σₚ = 0.06 for -OCH₃ vs. σₘ = 0.34 for -F) guide predictive reaction design .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Liver microsome assays : Incubate with NADPH-regenerating systems (37°C, pH 7.4) and monitor degradation via LC-MS/MS over 0–60 minutes.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) to assess competitive/non-competitive inhibition .

Q. What experimental approaches validate the role of this compound in modulating enzyme activity?

  • Methodological Answer :

  • Kinetic assays : Measure Vmax/Km changes using UV-Vis spectroscopy (e.g., NADH oxidation at 340 nm for dehydrogenases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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